molecular formula C26H22N2O4 B11131992 2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131992
M. Wt: 426.5 g/mol
InChI Key: HLPBARPESVFEKO-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a propoxyphenyl group, and a dihydrochromeno-pyrrole framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with 6-methyl-2-pyridinecarboxylic acid, the compound undergoes esterification to form the corresponding ester, followed by a Grignard reaction to introduce the propoxyphenyl group.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the dihydrochromeno-pyrrole framework. This step often involves the use of strong acids or bases as catalysts.

    Final Assembly: The final step involves the coupling of the pyridine and chromeno-pyrrole moieties under specific conditions, such as elevated temperatures and the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, 2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific propoxyphenyl substitution, which may confer unique chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-3-14-31-18-10-7-9-17(15-18)23-22-24(29)19-11-4-5-12-20(19)32-25(22)26(30)28(23)21-13-6-8-16(2)27-21/h4-13,15,23H,3,14H2,1-2H3

InChI Key

HLPBARPESVFEKO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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